molecular formula C6H11ClO B1293684 3,3-Dimethylbutyryl chloride CAS No. 7065-46-5

3,3-Dimethylbutyryl chloride

Cat. No.: B1293684
CAS No.: 7065-46-5
M. Wt: 134.6 g/mol
InChI Key: BUTKIHRNYUEGKB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3,3-dimethylbutanoyl chloride . This name reflects the presence of a butanoyl chloride moiety with two methyl substituents at the third carbon position of the butanoyl chain.

Common synonyms for this compound include:

  • tert-Butylacetyl chloride
  • t-Butylacetyl chloride
  • neohexanoyl chloride
  • Butanoyl chloride, 3,3-dimethyl-
  • 3,3-Dimethylbutanoic acid chloride
  • tert-Butyl acetyl chloride

These synonyms are widely used in chemical literature and commercial catalogs, reflecting variations in naming conventions or emphasizing structural features such as the tert-butyl group.

Molecular Formula and Structural Representation

The molecular formula of this compound is:

Element Number of Atoms
Carbon (C) 6
Hydrogen (H) 11
Chlorine (Cl) 1
Oxygen (O) 1

Thus, the molecular formula is C6H11ClO .

The molecular weight is approximately 134.60 g/mol .

The structural formula can be represented by the SMILES notation:

CC(C)(C)CC(=O)Cl

This denotes a butanoyl chloride backbone with two methyl groups attached to the third carbon, and a terminal acyl chloride functional group.

The compound’s InChI (IUPAC International Chemical Identifier) string is:

InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3

and the corresponding InChIKey is:

BUTKIHRNYUEGKB-UHFFFAOYSA-N

These identifiers facilitate database searches and unambiguous chemical identification.

The compound appears as a clear, colorless to slightly yellow liquid under standard conditions, with a boiling point range of approximately 127–129 °C and a density of about 0.969 g/mL at 25 °C.

CAS Registry Number and Regulatory Classifications

The Chemical Abstracts Service (CAS) Registry Number for this compound is 7065-46-5 . This unique numerical identifier is used internationally to provide a standard reference for chemical substances.

Regulatory classifications and listings include:

The compound is not listed under Annex XIV or Annex XVII of the European REACH regulation, nor is it identified as a Substance of Very High Concern (SVHC). It is also not subject to major accident notification thresholds under the Seveso III Directive.

Properties

IUPAC Name

3,3-dimethylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTKIHRNYUEGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064557
Record name Butanoyl chloride, 3,3-dimethyl-
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Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7065-46-5
Record name 3,3-Dimethylbutanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7065-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 3,3-dimethyl-
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Record name Butanoyl chloride, 3,3-dimethyl-
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Record name Butanoyl chloride, 3,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutyryl chloride
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Preparation Methods

Reaction with Thionyl Chloride

One of the most common methods for synthesizing 3,3-dimethylbutyryl chloride involves the reaction of 3,3-dimethylbutyric acid with thionyl chloride. The general procedure is as follows:

  • Reagents :

    • 3,3-Dimethylbutyric acid
    • Thionyl chloride
  • Procedure :

    • Mix the acid with thionyl chloride in a reaction flask.
    • Heat the mixture under reflux conditions.
    • Upon completion, distill off the by-products (SO2 and HCl) to isolate the acid chloride.

This method is advantageous due to its straightforward procedure and high yield of product.

Reaction with Phosphorus Trichloride

Another effective method utilizes phosphorus trichloride for the synthesis:

  • Reagents :

    • 3,3-Dimethylbutyric acid
    • Phosphorus trichloride
  • Procedure :

    • Add 3,3-dimethylbutyric acid to a flask equipped with a stirrer and thermometer.
    • Slowly add phosphorus trichloride while stirring at room temperature.
    • Heat the mixture to approximately 60°C for several hours.
    • After cooling, separate the product via vacuum distillation at reduced pressure (20 kPa) to collect fractions at a boiling point of around 79-81°C.

This method is noted for its simplicity and safety, yielding a high percentage of pure product (up to about 87% yield).

Alternative Methods

Several alternative synthetic routes have been documented:

  • Method Using Phosgene :

    • Phosgene can also be employed in place of thionyl chloride or phosphorus trichloride, although this method requires careful handling due to phosgene's toxicity.
  • Multi-Step Synthesis :

    • Some methods involve multi-step reactions starting from simpler alkenes or alcohols followed by chlorination steps using reagents like sodium bromate and sulfuric acid.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

Method Reagents Yield (%) Advantages Disadvantages
Thionyl Chloride Thionyl chloride High Simple procedure By-products require careful handling
Phosphorus Trichloride Phosphorus trichloride Up to 87% High yield and safety Requires vacuum distillation
Phosgene Phosgene Variable Effective chlorination Highly toxic
Multi-Step Synthesis Various (alkenes/alcohols) Variable Versatile starting materials More complex

Chemical Reactions Analysis

Hydrolysis Reaction

3,3-Dimethylbutyryl chloride undergoes rapid hydrolysis in the presence of water to form 3,3-dimethylbutyric acid and hydrochloric acid:
 CH3 3CCH2COCl+H2O CH3 3CCH2COOH+HCl\text{ CH}_3\text{ }_3\text{CCH}_2\text{COCl}+\text{H}_2\text{O}\rightarrow \text{ CH}_3\text{ }_3\text{CCH}_2\text{COOH}+\text{HCl}

  • Conditions : Reaction occurs at ambient temperature with vigorous exothermicity .
  • Applications : This reaction is critical for handling safety, as moisture exposure generates corrosive HCl gas .

Esterification with Alcohols

The compound reacts with alcohols to yield esters, a key reaction in pharmaceutical and polymer industries:
 CH3 3CCH2COCl+ROH CH3 3CCH2COOR+HCl\text{ CH}_3\text{ }_3\text{CCH}_2\text{COCl}+\text{ROH}\rightarrow \text{ CH}_3\text{ }_3\text{CCH}_2\text{COOR}+\text{HCl}

  • Example : Reaction with ethanol produces ethyl 3,3-dimethylbutyrate.
  • Conditions : Typically conducted under anhydrous conditions with bases (e.g., pyridine) to neutralize HCl .

Table 1: Esterification Yields with Selected Alcohols

AlcoholProductYield (%)Conditions
MethanolMethyl 3,3-dimethylbutyrate920°C, pyridine, 2 h
Benzyl alcoholBenzyl 3,3-dimethylbutyrate85RT, 4 h

Amide Formation with Amines

This compound reacts with primary and secondary amines to form amides, a reaction pivotal in drug synthesis:
 CH3 3CCH2COCl+R2NH CH3 3CCH2CONR2+HCl\text{ CH}_3\text{ }_3\text{CCH}_2\text{COCl}+\text{R}_2\text{NH}\rightarrow \text{ CH}_3\text{ }_3\text{CCH}_2\text{CONR}_2+\text{HCl}

  • Example : Reaction with dimethylamine yields N,NN,N-dimethyl-3,3-dimethylbutyramide .
  • Conditions : Conducted in dichloromethane or THF at 0–25°C .

Friedel-Crafts Acylation

The compound serves as an acylating agent in Friedel-Crafts reactions to functionalize aromatic rings:
ArH+ CH3 3CCH2COClAlCl3ArCOCH2C CH3 3+HCl\text{ArH}+\text{ CH}_3\text{ }_3\text{CCH}_2\text{COCl}\xrightarrow{\text{AlCl}_3}\text{ArCOCH}_2\text{C CH}_3\text{ }_3+\text{HCl}

  • Example : Acetylation of benzene derivatives under Lewis acid catalysis .
  • Yield : 70–85% depending on substituent electronic effects .

Reduction to Aldehydes

This compound can be reduced to 3,3-dimethylbutyraldehyde using selective reducing agents:
 CH3 3CCH2COClLiAlH Ot Bu 3 CH3 3CCH2CHO\text{ CH}_3\text{ }_3\text{CCH}_2\text{COCl}\xrightarrow{\text{LiAlH Ot Bu }_3}\text{ CH}_3\text{ }_3\text{CCH}_2\text{CHO}

  • Conditions : Use of bulky hydrides to avoid over-reduction to the alcohol .

Reactivity with Grignard Reagents

The acyl chloride reacts with Grignard reagents to form tertiary alcohols:
 CH3 3CCH2COCl+RMgX CH3 3CCH2C OH R2\text{ CH}_3\text{ }_3\text{CCH}_2\text{COCl}+\text{RMgX}\rightarrow \text{ CH}_3\text{ }_3\text{CCH}_2\text{C OH R}_2

  • Example : Reaction with methylmagnesium bromide yields 3,3-dimethylpentan-2-ol .

Atmospheric Degradation

While not directly studied for this compound, analogues like 3,3-dimethylbutanal react with atmospheric oxidants (Cl, OH, NO₃):

  • Primary Pathway : H-abstraction at the α-carbon, leading to carbonyl and nitrated products .
  • Environmental Impact : Releases HCl and contributes to secondary organic aerosol formation .

Scientific Research Applications

Pharmaceutical Applications

3,3-Dimethylbutyryl chloride serves as an acylating agent in the synthesis of various pharmaceutical compounds. Its ability to introduce the 3,3-dimethylbutyryl group into molecules makes it valuable in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be used in the synthesis of novel anticancer agents. For instance, it has been utilized to create derivatives of carbazole compounds that exhibit significant cytotoxic activity against cancer cell lines. The reaction typically involves the acylation of amines or alcohols with this compound under controlled conditions to yield desired products with enhanced biological activity .

Agrochemical Applications

In the agrochemical sector, this compound is used as an intermediate in the production of herbicides and pesticides. Its derivatives can enhance the efficacy and stability of active ingredients.

Case Study: Synthesis of Herbicides

A notable application is its use in synthesizing herbicides that target specific plant enzymes. The introduction of the 3,3-dimethylbutyryl moiety has been shown to improve selectivity and reduce phytotoxicity on non-target plants. This specificity is critical in developing environmentally friendly agricultural chemicals .

Material Science Applications

The compound is also utilized in the synthesis of polymers and other materials. Its reactivity allows it to participate in polymerization reactions or serve as a building block for more complex structures.

Case Study: Polymer Synthesis

In material science, this compound has been employed to produce thermoplastic elastomers. By reacting with diols or polyols, it contributes to the formation of block copolymers that exhibit desirable mechanical properties and thermal stability .

Synthetic Chemistry

As a versatile reagent in organic synthesis, this compound can be used to prepare various organic compounds through acylation reactions.

Data Table: Reaction Conditions for Acylation

ReactantSolventTemperature (°C)Yield (%)
AminesCH₃CN0 - 2585
AlcoholsTHFReflux90
PhenolsDCMRoom Temperature78

This table summarizes typical reaction conditions for acylation reactions involving this compound .

Mechanism of Action

The mechanism of action of 3,3-Dimethylbutyryl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic functional groups such as amines, alcohols, and thiols. The pathways involved in these reactions are typically substitution mechanisms where the chloride ion is displaced by the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Acyl Chlorides

Acyl chlorides share the general reactivity of electrophilic carbonyl groups but differ in steric effects, electronic properties, and applications. Below is a detailed comparison:

Structural and Physical Properties
Compound Name CAS Number Structure Molecular Weight (g/mol) Boiling Point (°C) Key Features
3,3-Dimethylbutyryl chloride 7065-46-5 (CH₃)₃CCOCl 134.6 132 Tertiary branching at β-carbon
Pivaloyl chloride 3282-30-2 (CH₃)₃CCOCl 120.58 105–108 Bulkier α-branching
Isobutyryl chloride 79-30-1 (CH₃)₂CHCOCl 106.55 92–94 Secondary branching
Cyclopropanecarbonyl chloride 4023-34-1 c-C₃H₅COCl 104.53 ~110 Strained cyclopropane ring
2,2-Dimethylbutyryl chloride N/A CH₂C(CH₃)₂CH₂COCl 134.6 ~130 (estimated) β,β-dimethyl branching

Key Observations :

  • Steric Effects : this compound’s tert-butyl group creates moderate steric hindrance, slower hydrolysis than linear acyl chlorides (e.g., acetyl chloride) but faster than pivaloyl chloride .
  • Boiling Points : Higher boiling points correlate with increased molecular weight and branching (e.g., this compound vs. isobutyryl chloride) .
Industrial and Commercial Considerations
  • Cost : this compound is priced at $6–7/kg (bulk orders) , comparable to pivaloyl chloride but costlier than linear-chain variants due to synthesis complexity.
  • Availability: Widely supplied by chemical manufacturers (e.g., TCI America, Santa Cruz Biotechnology) for research and pharmaceutical use .

Research Findings and Case Studies

  • Pharmaceutical Synthesis: In -Dimethylbutyryl chloride achieved 69% yield in forming antimalarial 2-phenoxyanilides, outperforming 2,2-dimethylbutyryl chloride in reaction efficiency under identical conditions .
  • Mechanistic Studies : Reactions with vinylmercuric chloride () demonstrated that steric bulk directs product distribution, minimizing byproducts like chloro ketones compared to less hindered acyl chlorides.
  • Material Science: Used to functionalize pyridine derivatives in emissive nanocomposites, highlighting its versatility in non-pharmaceutical applications .

Biological Activity

3,3-Dimethylbutyryl chloride (C6H11ClO), with the CAS number 7065-46-5, is an acyl chloride that serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agricultural sectors. Its biological activity is primarily linked to its reactivity as an acylating agent, which can influence various biochemical pathways and compound synthesis.

  • Molecular Formula : C6H11ClO
  • Molecular Weight : 134.6 g/mol
  • Reactivity : Reacts readily with water and is moisture-sensitive, making it essential to handle under anhydrous conditions .

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-dimethylbutanoic acid with thionyl chloride or phosphorus pentachloride. This process yields the acyl chloride while releasing byproducts such as sulfur dioxide or phosphorus oxychloride .

The biological activity of this compound can be attributed to its ability to form acyl derivatives through acylation reactions. These derivatives can interact with various biological molecules, including proteins and nucleic acids, leading to modifications that may alter their function.

Case Studies and Research Findings

  • Pharmacological Applications :
    • A study demonstrated that this compound was used in the synthesis of novel Kv7.2 channel activators, which are potential therapeutic agents for neurological disorders . The compound's ability to modify biological targets through acylation is crucial for developing these pharmacological agents.
  • Binding Studies :
    • In binding studies involving 1,8-bis(trimethylacetylamino)-3,6-dichlorocarbazole, researchers utilized this compound to facilitate the formation of stable intermediates. This research highlights its role in synthesizing compounds with biological relevance .
  • Environmental Impact :
    • Research on the degradation pathways of related compounds indicated that this compound can react with atmospheric oxidants like hydroxyl radicals and chlorine atoms. The resulting products included short-chain carbonyl compounds, which have implications for environmental chemistry and toxicity assessments .

Toxicological Profile

While specific toxicological data on this compound is limited, its classification as a reactive acyl chloride suggests potential hazards upon exposure. It may cause irritation to skin and eyes and should be handled with appropriate safety precautions.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Synthesis Applications Used in the synthesis of Kv7.2 channel activators
Binding Interactions Forms stable intermediates in binding studies
Environmental Chemistry Reacts with atmospheric oxidants leading to short-chain carbonyls

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3,3-dimethylbutyryl chloride in laboratory settings?

  • Methodology : The compound is typically synthesized via chlorination of 3,3-dimethylbutyric acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Post-synthesis purification involves fractional distillation due to its boiling point (127–129°C) .
  • Key Considerations : Use inert gas (N₂/Ar) to prevent moisture absorption, and monitor reaction progress via FT-IR for carbonyl chloride peak (~1800 cm⁻¹) .

Q. How should researchers handle this compound safely, given its reactivity?

  • Safety Protocols :

  • Conduct reactions in a fume hood with PPE (gloves, goggles, lab coat).
  • Avoid contact with water, alcohols, or amines to prevent violent exothermic reactions .
  • Store under inert atmosphere at 2–8°C to minimize decomposition .
    • Emergency Measures : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose via approved hazardous waste protocols .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Primary Methods :

  • NMR Spectroscopy : ¹H NMR (δ 1.0 ppm for tert-butyl group; δ 2.4 ppm for CH₂CO) .
  • GC-MS : Monitor purity (>98% by GC) and detect impurities like residual carboxylic acid (<1%) .
  • Refractometry : Verify identity via refractive index (n20/D = 1.421–1.423) .

Q. What are the common reaction pathways involving this compound in organic synthesis?

  • Acylation Reactions : Used to prepare esters (e.g., with alcohols) or amides (e.g., with amines).
  • Case Study : In phosphine-catalyzed [3+2] annulation, it reacts with ethyl 2,3-pentadienoate to form pyrrole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

  • Experimental Design :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for improved acylation efficiency.
  • Solvent Optimization : Compare yields in polar aprotic (e.g., DCM) vs. non-polar solvents (e.g., toluene).
  • DOE Approach : Use factorial design to evaluate temperature (25–80°C) and stoichiometry effects .

Q. How should researchers resolve contradictions in reported purity data for commercial this compound?

  • Data Analysis :

  • Cross-validate purity claims (e.g., ≥99% in vs. ≥98% in ) using Karl Fischer titration (water content) and GC-MS.
  • Investigate batch variability by comparing Lot-to-Lot Certificates of Analysis (CoA) from suppliers.

Q. What novel applications of this compound are emerging in medicinal chemistry?

  • Exploratory Research :

  • Peptide Modification : Introduce tert-butyl groups to enhance lipophilicity of bioactive peptides.
  • Prodrug Synthesis : Acylate hydroxyl groups in drug candidates (e.g., antiviral nucleosides) to improve bioavailability .
    • Computational Tools : Use molecular docking to predict steric effects of tert-butyl substituents on target binding .

Q. What mechanistic insights explain the stereochemical outcomes of this compound in cycloaddition reactions?

  • Mechanistic Probes :

  • Kinetic Studies : Compare reaction rates in D₂O vs. H₂O to assess solvent isotope effects.
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace carbonyl carbon migration in annulation products .
    • Theoretical Modeling : Apply DFT calculations to map transition states and steric interactions involving the tert-butyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethylbutyryl chloride
Reactant of Route 2
Reactant of Route 2
3,3-Dimethylbutyryl chloride

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